molecular formula C9H14O B2832177 Spiro[2.5]octane-1-carbaldehyde CAS No. 200055-26-1

Spiro[2.5]octane-1-carbaldehyde

Cat. No.: B2832177
CAS No.: 200055-26-1
M. Wt: 138.21
InChI Key: MFIZELFJJZOMGP-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-1-carbaldehyde: is an organic compound with the molecular formula C9H14O . It is a spirocyclic compound, meaning it contains two rings that share a single common atom. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.5]octane-1-carbaldehyde typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. Common methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Spiro[2.5]octane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Introduction of different functional groups at specific positions on the spirocyclic ring.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing reagents like halogens, acids, or bases under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: Spiro[2.5]octane-1-carbaldehyde is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the development of new synthetic methodologies and catalytic processes .

Biology and Medicine: In medical research, this compound has shown promise as a lead compound for the design and synthesis of novel therapeutic agents. It is being evaluated for its potential efficacy in treating diseases such as cancer and infectious diseases.

Industry: In industrial applications, this compound is used in manufacturing processes to improve product quality and efficiency. It is also employed in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which Spiro[2.5]octane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest in drug development and other applications.

Comparison with Similar Compounds

Uniqueness: Spiro[2.5]octane-1-carbaldehyde is unique due to its specific ring size and the presence of the aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

spiro[2.5]octane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-7-8-6-9(8)4-2-1-3-5-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIZELFJJZOMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200055-26-1
Record name spiro[2.5]octane-1-carbaldehyde
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